molecular formula C23H19N3O4 B2834221 (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide CAS No. 302821-81-4

(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide

Cat. No.: B2834221
CAS No.: 302821-81-4
M. Wt: 401.422
InChI Key: DEUVRYKCAAVWST-RCCKNPSSSA-N
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Description

(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide is a specialized synthetic compound with molecular formula C₂₃H₁₉N₃O₄ and molecular weight of 377.42 g/mol . This enamide derivative features a (2E)-prop-2-enamide core structure with benzyl and 4-nitrobenzamido substituents, creating an extended conjugated system that facilitates electronic transitions and provides strong chromophoric properties ideal for spectroscopic tracking in experimental systems . The compound's structural architecture, particularly the electron-deficient 4-nitrophenyl group and the planar enamide linkage, suggests potential as a molecular scaffold in medicinal chemistry research for targeting enzyme active sites or protein-protein interactions . Researchers can utilize this compound as a key intermediate in synthetic organic chemistry, particularly in the development of more complex molecules with potential bioactivity, or as a model compound for studying amide bond conformation and E/Z isomerism in enamide systems . The nitroaryl moiety provides opportunities for further chemical modifications through reduction to anilines or participation in nucleophilic aromatic substitution reactions, expanding its utility in combinatorial chemistry and structure-activity relationship studies . This product is provided as a high-purity solid with comprehensive characterization data including HPLC chromatograms and NMR spectra to ensure batch-to-batch reproducibility. Strictly for research use only in laboratory settings - not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets prior to use and implement appropriate personal protective equipment when handling this compound.

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-22(19-11-13-20(14-12-19)26(29)30)25-21(15-17-7-3-1-4-8-17)23(28)24-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUVRYKCAAVWST-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate is then subjected to a formylation reaction to introduce the formamido group. The final step involves the condensation of the formamido intermediate with cinnamoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the formamido group may interact with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Antimicrobial Activity

Cinnamamide derivatives with substituents on the anilide ring exhibit variable antimicrobial potency. Key comparisons include:

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against M. tuberculosis Reference
Target Compound* Not reported Not reported -
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 3.12 6.25
(2E)-N-(3-F-4-CF₃-phenyl)-3-phenylprop-2-enamide 1.56 12.5
(2E)-N-(4-bromo-2-Cl-phenyl)-3-phenylprop-2-enamide - IC₅₀ = 0.58 µM (antiplasmodial)

Notes:

  • The target compound shares structural motifs with the above analogs but lacks direct antimicrobial data in the provided evidence.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., CF₃, NO₂) at the meta or para positions enhance activity against gram-positive bacteria (S. aureus) and mycobacteria . Lipophilicity (logD₇.₄) correlates with improved membrane penetration; derivatives with logD >1.5 (e.g., compound 25 in ) show higher efficacy .

Anti-Inflammatory Activity

Substituent positioning critically influences anti-inflammatory effects:

Compound NF-κB Inhibition (% at 2 µM) Cytotoxicity (THP1 cells) Reference
Target Compound* Not reported Not reported -
(2E)-N-(2,6-dibromo-3-Cl-4-F-phenyl)-3-phenylprop-2-enamide 85% Non-toxic
(2E)-N-(2-Cl-5-CF₃-phenyl)-3-phenylprop-2-enamide 78% Moderate

SAR Insights :

  • Ortho-substituted halogens (Br, Cl) paired with meta-CF₃ groups maximize NF-κB inhibition .

Antimalarial Activity

Selected cinnamanilides demonstrate potent antiplasmodial activity:

Compound IC₅₀ (µM) against Plasmodium Comparison to Chloroquine Reference
Target Compound* Not reported - -
(2E)-N-(4-bromo-2-Cl-phenyl)-3-phenylprop-2-enamide 0.58 3× more potent
(2E)-N-(4-NO₂-3-CF₃-phenyl)-3-phenylprop-2-enamide 2.0 Comparable

Key Observations :

  • Nitro and trifluoromethyl groups synergize to enhance binding to heme targets in Plasmodium .
  • The target compound’s 4-nitrophenyl group may mimic these effects but requires empirical validation.

Physicochemical and Electronic Properties

Lipophilicity and electronic parameters govern bioavailability and target affinity:

Compound logD₇.₄ σ (Electronic Parameter) Reference
Target Compound* ~1.2† +0.8 (strong EWG)
(2E)-N-(3,5-bis(CF₃)phenyl)-3-phenylprop-2-enamide 1.24 +0.9
(2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide 0.44 -0.3 (EDG)

†Estimated based on substituent contributions. EWG = Electron-withdrawing group; EDG = Electron-donating group.

SAR Highlights :

  • High logD (>1.0) correlates with enhanced antimicrobial activity but may increase cytotoxicity .
  • The 4-nitrophenyl group in the target compound provides strong electron withdrawal (σ = +0.8), favoring charge-transfer interactions with microbial enzymes .

Q & A

Q. What are the key considerations for synthesizing (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of benzylamine with (4-nitrophenyl)formamido precursors and stereoselective formation of the α,β-unsaturated amide. Critical parameters include:
  • Temperature control : Maintain 60–80°C during amide coupling to avoid side reactions (e.g., epimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol for ≥95% purity .
    Validation : Monitor reaction progress via TLC and confirm final structure using 1H NMR^1 \text{H NMR} (e.g., characteristic vinyl proton at δ 6.8–7.2 ppm) and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is required:
  • NMR spectroscopy :
  • 1H NMR^1 \text{H NMR}: Identify vinyl protons (δ 6.5–7.5 ppm) and benzyl/aryl groups .
  • 13C NMR^{13} \text{C NMR}: Confirm carbonyl signals (amide C=O at ~168 ppm, formamido C=O at ~165 ppm) .
  • IR spectroscopy : Detect amide I/II bands (~1650 cm1^{-1}) and nitro group stretching (~1520 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry (e.g., E-configuration) using SHELXL for refinement .

Q. What functional groups in this compound are most reactive, and how do they influence synthetic modifications?

  • Methodological Answer : Key reactive groups:
  • α,β-unsaturated amide : Susceptible to Michael addition or nucleophilic attack at the β-carbon .
  • Nitro group : Reducible to amine (e.g., H2_2/Pd-C) for derivatization .
  • Benzyl group : Can undergo hydrogenolysis (e.g., Pd(OH)2_2/H2_2) to remove protecting groups .
    Design tip : Use protecting groups (e.g., Boc for amines) during multi-step syntheses to prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic effects : Rotameric equilibria in amides cause peak broadening. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
  • Impurity interference : Compare HRMS with theoretical masses to identify by-products (e.g., oxidation of nitro to nitroso groups) .
  • Stereochemical ambiguity : Perform NOESY experiments or X-ray analysis to confirm E/Z configuration .

Q. What computational strategies are effective for predicting this compound’s biological activity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., kinases or GPCRs). Key steps:
  • Protein preparation : Retrieve target structures from PDB (e.g., 4NGG for nitroreductases) and optimize hydrogen bonding .
  • Ligand parameterization : Assign partial charges using AM1-BCC method (Open Babel) .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How does this compound’s bioactivity compare to structurally similar analogs (e.g., fluorophenyl or chlorophenyl derivatives)?

  • Methodological Answer : Comparative analysis framework :
  • Structural analogs : Replace nitro group with Cl/F (e.g., (2E)-N-benzyl-3-phenyl-2-[(4-chlorophenyl)formamido]prop-2-enamide) .
  • Activity testing : Use MTT assays (cancer cell lines) or enzyme inhibition (e.g., COX-2) to quantify differences .
  • SAR table :
SubstituentIC50_{50} (µM)LogP
4-NO2_20.453.2
4-Cl1.23.8
4-F0.92.9

Data from enzyme inhibition assays

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies (pH 1–13, 37°C) reveal:
  • Acidic conditions (pH < 3) : Hydrolysis of the amide bond occurs (t1/2_{1/2} = 2 h at pH 1) .
  • Neutral/basic conditions (pH 7–9) : Stable for >24 h due to resonance stabilization of the enamide .
    Mechanism : Protonation at the amide oxygen in acidic media increases electrophilicity, accelerating nucleophilic attack by water .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?

  • Methodological Answer : Scale-up strategies :
  • Catalyst screening : Use Pd(OAc)2_2/Xantphos for Heck-type coupling (≥80% yield) .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediates .

Data Contradiction Analysis

  • Case Study : Conflicting 1H NMR^1 \text{H NMR} integrations for benzyl protons (expected: 5H, observed: 4.8H).
    • Resolution :

Check for residual solvent peaks (e.g., DMSO-d6_6 at δ 2.5) overlapping with signals .

Quantify via 1H13C^1 \text{H}-^{13} \text{C} HSQC to resolve overlapping multiplicities .

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